molecular formula C14H33NSSi B14654930 N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine CAS No. 50965-43-0

N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine

Cat. No.: B14654930
CAS No.: 50965-43-0
M. Wt: 275.57 g/mol
InChI Key: HJJCQEZDJYVTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine is a complex organic compound that features a tertiary amine and a sulfide group. This compound is notable for its unique structure, which includes a triethylsilyl group attached to a propyl chain, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine typically involves multiple steps:

    Formation of the Propyl Sulfide Intermediate: The initial step involves the reaction of 3-chloropropyltriethylsilane with sodium sulfide to form 3-(triethylsilyl)propyl sulfide.

    Alkylation: The propyl sulfide intermediate is then alkylated with N-ethylmethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine exerts its effects involves its interaction with various molecular targets. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the sulfide group can undergo redox reactions. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-methylpropylamine: Similar structure but lacks the triethylsilyl and sulfide groups.

    N-Ethyl-N-({[3-(trimethoxysilyl)propyl]sulfanyl}methyl)ethanamine: Similar but with a trimethoxysilyl group instead of a triethylsilyl group.

Uniqueness

N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

50965-43-0

Molecular Formula

C14H33NSSi

Molecular Weight

275.57 g/mol

IUPAC Name

N-ethyl-N-(3-triethylsilylpropylsulfanylmethyl)ethanamine

InChI

InChI=1S/C14H33NSSi/c1-6-15(7-2)14-16-12-11-13-17(8-3,9-4)10-5/h6-14H2,1-5H3

InChI Key

HJJCQEZDJYVTFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CSCCC[Si](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.